Melting Point: Earlier Flux Activation
Cyclohexylamine hydrobromide exhibits a melting point 8–10 °C lower than that of cyclohexylamine hydrochloride. The hydrobromide melts at 196–199 °C , whereas the hydrochloride melts at 207 °C [1]. This differential directly translates to earlier melting and activation in soldering processes, allowing the flux to wet metal surfaces before the solder reaches peak temperature.
| Evidence Dimension | Melting point (onset of phase change) |
|---|---|
| Target Compound Data | 196–199 °C (capillary method / DSC) |
| Comparator Or Baseline | Cyclohexylamine hydrochloride: 207 °C (206–209 °C range) |
| Quantified Difference | Δ ≈ -8 to -10 °C (lower for hydrobromide) |
| Conditions | Capillary melting point apparatus; vendor specifications (Alfa Aesar, ChemSrc, Baidu Baike) |
Why This Matters
A lower melting point ensures that cyclohexylamine hydrobromide becomes active as a flux agent earlier in the soldering thermal profile, improving wetting and reducing soldering defects without requiring additional preheating.
- [1] Baidu Baike (科普中国). 环己胺盐酸盐 (Cyclohexylamine hydrochloride). CAS 4998-76-9. Melting point 207 °C. View Source
